2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one
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Overview
Description
2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one is a complex organic compound with potential applications in various fields, including medicinal chemistry, organic synthesis, and material science. Its unique structure, which includes a chromenone core, a piperidine ring, and a methoxypyrazine moiety, makes it an intriguing subject for scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Chromenone Core: The chromenone core can be synthesized through the condensation of salicylaldehyde with an appropriate diketone under acidic conditions.
Introduction of the Piperidine Ring: The piperidine ring can be introduced via a nucleophilic substitution reaction, where a suitable piperidine derivative reacts with the chromenone intermediate.
Attachment of the Methoxypyrazine Moiety: The final step involves the coupling of the methoxypyrazine moiety to the piperidine ring, typically through an etherification reaction using a suitable base and solvent.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to enhance yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like alkyl halides and aryl halides can be used in substitution reactions, often in the presence of a base or acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various alkyl or aryl groups.
Scientific Research Applications
2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one has several scientific research applications:
Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific enzymes or receptors.
Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules, serving as a building block for various organic compounds.
Material Science: The compound’s properties may be exploited in the development of new materials with specific functionalities, such as light-emitting diodes (LEDs) or photovoltaic cells.
Mechanism of Action
The mechanism of action of 2-(3-((6-methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects through:
Binding to Enzymes: Inhibiting or activating specific enzymes involved in metabolic pathways.
Receptor Interaction: Modulating receptor activity to influence cellular signaling pathways.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-1-methylpyrrolidin-2-one
- 6-{3-[(6-Methoxypyrazin-2-yl)oxy]piperidine-1-carbonyl}quinoxaline
Uniqueness
2-(3-((6-Methoxypyrazin-2-yl)oxy)piperidine-1-carbonyl)-4H-chromen-4-one stands out due to its chromenone core, which imparts unique chemical and biological properties. This structural feature differentiates it from other similar compounds and may contribute to its specific applications in various fields.
Properties
IUPAC Name |
2-[3-(6-methoxypyrazin-2-yl)oxypiperidine-1-carbonyl]chromen-4-one |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19N3O5/c1-26-18-10-21-11-19(22-18)27-13-5-4-8-23(12-13)20(25)17-9-15(24)14-6-2-3-7-16(14)28-17/h2-3,6-7,9-11,13H,4-5,8,12H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HPADFYDJMDULGP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=CC(=N1)OC2CCCN(C2)C(=O)C3=CC(=O)C4=CC=CC=C4O3 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19N3O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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